molecular formula C26H22N2O4 B2946297 N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(naphthalen-2-yloxy)acetamide CAS No. 941950-12-5

N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(naphthalen-2-yloxy)acetamide

Cat. No.: B2946297
CAS No.: 941950-12-5
M. Wt: 426.472
InChI Key: LDHYXRUUUDDPOM-UHFFFAOYSA-N
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Description

N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(naphthalen-2-yloxy)acetamide is a complex organic compound featuring multiple functional groups, making it intriguing to both synthetic chemists and researchers in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(naphthalen-2-yloxy)acetamide typically involves multi-step reactions starting from commercially available precursors. One common route includes:

  • Starting with Furan-2-carbonyl Chloride: : This reacts with 1,2,3,4-tetrahydroquinoline under basic conditions to form N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-amine.

  • Addition of Naphthalen-2-yloxyacetyl Chloride: : This compound is then reacted with the intermediate amine under acidic conditions to yield the final product.

Industrial Production Methods

On an industrial scale, production may involve optimizing each step for higher yields and purity. This includes using catalysts, precise temperature control, and solvent optimization to ensure the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(naphthalen-2-yloxy)acetamide can undergo various types of reactions including:

  • Oxidation: : The furan and naphthalene groups can be oxidized under strong oxidizing conditions.

  • Reduction: : The quinoline moiety can be reduced to yield a dihydroquinoline derivative.

  • Substitution: : Functional groups in the compound can be substituted through nucleophilic or electrophilic reactions.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate or chromic acid at elevated temperatures.

  • Reduction: : Hydrogen gas with a palladium on carbon catalyst.

  • Substitution: : Various halogenated reagents under basic or acidic conditions.

Major Products

The major products depend on the reaction conditions:

  • Oxidation: : Yields quinolinone derivatives.

  • Reduction: : Leads to tetrahydro derivatives.

  • Substitution: : Produces various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(naphthalen-2-yloxy)acetamide has been explored for:

  • Medicinal Chemistry: : As a potential candidate in the design of new pharmaceuticals due to its unique structure and biological activity.

  • Biology: : Studied for its potential interactions with biological macromolecules, offering insights into enzyme inhibition or receptor binding.

  • Materials Science: : Investigated for its properties in organic electronic materials, potentially enhancing the performance of organic semiconductors.

  • Industry: : Its reactivity has been utilized in the synthesis of advanced materials and complex molecular architectures.

Mechanism of Action

The compound exerts its effects primarily through:

  • Molecular Targets: : Interacting with specific enzymes or receptors in biological systems, inhibiting or activating their functions.

  • Pathways Involved: : Modulating key signaling pathways involved in disease processes, such as inflammatory pathways or cell growth regulation.

Comparison with Similar Compounds

N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(naphthalen-2-yloxy)acetamide stands out due to its:

  • Unique Fusion of Functional Groups: : Combining furan, quinoline, and naphthalene moieties which are rare in a single compound.

  • Structural Complexity: : Offering multiple points of reactivity and interaction compared to simpler analogs.

List of Similar Compounds

  • N-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinoline: : Lacks the naphthalen-2-yloxy group.

  • N-(quinolin-7-yl)-2-(naphthalen-2-yloxy)acetamide: : Missing the furan-2-carbonyl group.

  • N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide: : Without the naphthalen-2-yloxy group.

Properties

IUPAC Name

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-naphthalen-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O4/c29-25(17-32-22-12-10-18-5-1-2-6-20(18)15-22)27-21-11-9-19-7-3-13-28(23(19)16-21)26(30)24-8-4-14-31-24/h1-2,4-6,8-12,14-16H,3,7,13,17H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDHYXRUUUDDPOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)COC3=CC4=CC=CC=C4C=C3)N(C1)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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